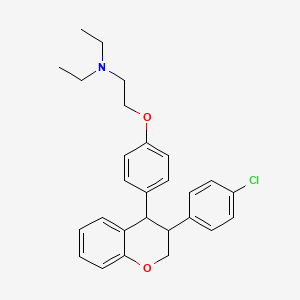
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydrobenzopyran ring, and a triethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine typically involves multiple steps. One common method includes the following steps:
Formation of the dihydrobenzopyran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction using a chlorobenzene derivative.
Attachment of the triethylamine moiety: This can be done through a nucleophilic substitution reaction where a triethylamine derivative reacts with a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dihydrobenzopyran ring to a fully saturated benzopyran ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzopyran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Chlorphenesin: A muscle relaxant with a similar chlorophenyl group.
Chlorpheniramine: An antihistamine with a similar structure but different pharmacological effects.
p-Chlorophenyl 2,3-epoxypropyl ether: A compound with a similar chlorophenyl group but different functional groups.
Uniqueness
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine is unique due to its combination of a dihydrobenzopyran ring and a triethylamine moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
属性
CAS 编号 |
102433-85-2 |
|---|---|
分子式 |
C27H30ClNO2 |
分子量 |
436.0 g/mol |
IUPAC 名称 |
2-[4-[3-(4-chlorophenyl)-3,4-dihydro-2H-chromen-4-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C27H30ClNO2/c1-3-29(4-2)17-18-30-23-15-11-21(12-16-23)27-24-7-5-6-8-26(24)31-19-25(27)20-9-13-22(28)14-10-20/h5-16,25,27H,3-4,17-19H2,1-2H3 |
InChI 键 |
GKWHEBWKJBRTCY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(COC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


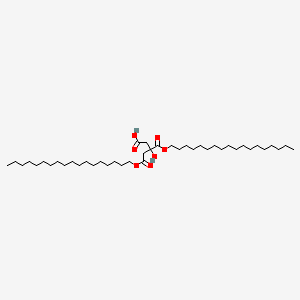
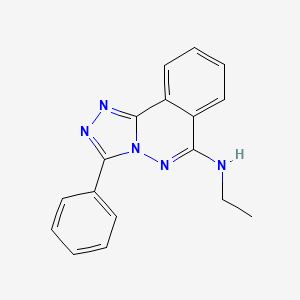
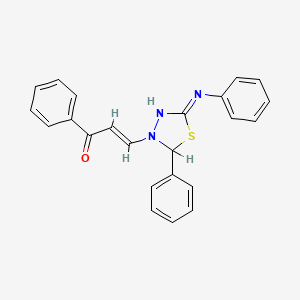
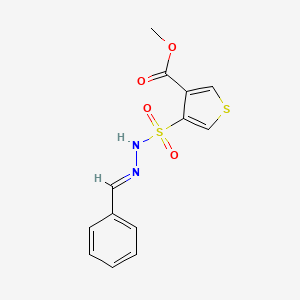
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
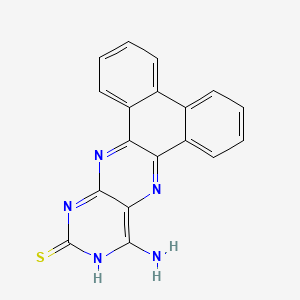
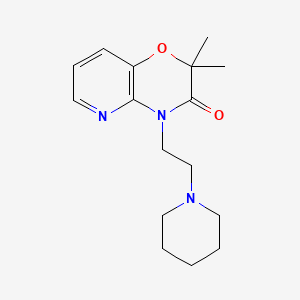
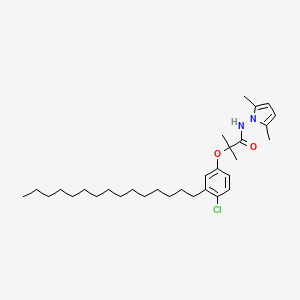

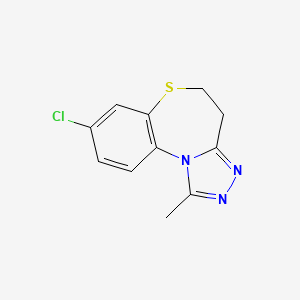
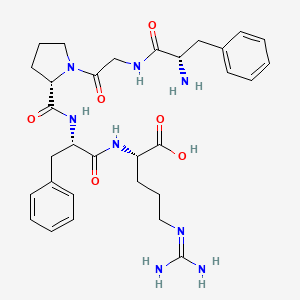
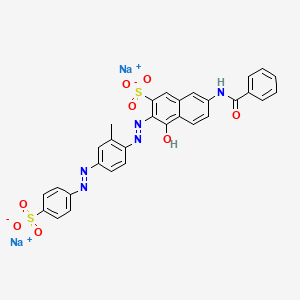
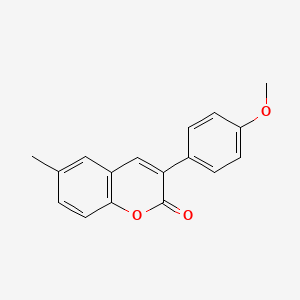
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
